molecular formula C19H17ClFN3O4S B2476807 5-chloro-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-2-methoxybenzenesulfonamide CAS No. 920256-73-1

5-chloro-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-2-methoxybenzenesulfonamide

Cat. No. B2476807
M. Wt: 437.87
InChI Key: ZMEHDUBBLGQXOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-chloro-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-2-methoxybenzenesulfonamide is a useful research compound. Its molecular formula is C19H17ClFN3O4S and its molecular weight is 437.87. The purity is usually 95%.
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Scientific Research Applications

Myocardial Perfusion Imaging

  • 18F-Labeled Pyridaben Analogs : These compounds, including 18F-FP1OP and 18F-FP3OP, were synthesized and evaluated as potential myocardial perfusion imaging (MPI) agents with PET (Positron Emission Tomography). They demonstrated high heart uptake and low background uptake in both mouse and mini swine models, indicating their potential in cardiac imaging (Mou et al., 2012).

Antimicrobial and Anticancer Activities

  • Methylbenzenesulfonamide CCR5 Antagonists : These compounds, including derivatives of benzenesulfonamide, showed potential as targeting preparations in the prevention of HIV-1 infection and for drug development (Cheng De-ju, 2015).
  • Benzenesulfonamides with Antifungal and Anti-HIV Properties : N-[1-(1,3,4-oxadiazol-2ylthio)alkyl]-4-methyl/chloro/methoxybenzenesulfonamides were prepared and screened for their antifungal and anti-HIV activities (Zareef et al., 2007).

Drug-Tubulin Interactions

  • Sulfonamide Drugs and Tubulin : Diarylsulfonamides, including compounds like 5-chloro- and 2-chloro-regioisomers, were found to inhibit tubulin polymerization, suggesting their potential use in cancer therapy (Banerjee et al., 2005).

Corrosion Inhibition

  • Piperidine Derivatives on Iron Corrosion : Compounds like FMPPDBS, FMPPNBS, and FMPPMBS were investigated for their corrosion inhibition properties on iron, using quantum chemical calculations and molecular dynamics simulations (Kaya et al., 2016).

Drug Development

  • Antitumor Sulfonamide Derivatives : A series of sulfonamide derivatives were synthesized and evaluated for their antitumor activity, demonstrating potential as cancer therapeutics (Huang et al., 2001).

properties

IUPAC Name

5-chloro-N-[2-[6-(4-fluorophenyl)pyridazin-3-yl]oxyethyl]-2-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClFN3O4S/c1-27-17-8-4-14(20)12-18(17)29(25,26)22-10-11-28-19-9-7-16(23-24-19)13-2-5-15(21)6-3-13/h2-9,12,22H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMEHDUBBLGQXOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)S(=O)(=O)NCCOC2=NN=C(C=C2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClFN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-2-methoxybenzenesulfonamide

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